molecular formula C15H11N3 B11877688 3-((2-Pyridylmethylene)amino)quinoline CAS No. 16722-41-1

3-((2-Pyridylmethylene)amino)quinoline

Cat. No.: B11877688
CAS No.: 16722-41-1
M. Wt: 233.27 g/mol
InChI Key: VSXVCNZQHCSOQQ-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethylene)quinolin-3-amine is a heterocyclic compound that features both pyridine and quinoline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and quinoline rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-ylmethylene)quinolin-3-amine can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with quinoline-3-carbaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which then undergoes cyclization to yield the desired product. The reaction can be carried out in solvents such as ethanol or toluene, and the use of a catalyst like p-toluenesulfonic acid can enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of N-(Pyridin-2-ylmethylene)quinolin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-ylmethylene)quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of N-(pyridin-2-ylmethyl)quinolin-3-amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: N-(Pyridin-2-ylmethyl)quinolin-3-amine.

    Substitution: Alkylated or acylated derivatives of N-(Pyridin-2-ylmethylene)quinolin-3-amine.

Scientific Research Applications

N-(Pyridin-2-ylmethylene)quinolin-3-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethylene)quinolin-3-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(Pyridin-2-ylmethylene)quinolin-3-amine can be compared with other similar compounds, such as:

    N-(Pyridin-2-yl)quinolin-3-amine: Lacks the methylene bridge, resulting in different reactivity and biological activity.

    N-(Pyridin-2-ylmethyl)quinolin-3-amine: Contains a methylene bridge but differs in the position of the pyridine ring attachment.

    N-(Quinolin-2-ylmethylene)pyridin-3-amine: The positions of the pyridine and quinoline rings are reversed, leading to distinct chemical properties.

Properties

CAS No.

16722-41-1

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

1-pyridin-2-yl-N-quinolin-3-ylmethanimine

InChI

InChI=1S/C15H11N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-11H

InChI Key

VSXVCNZQHCSOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=N3

Origin of Product

United States

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